molecular formula C16H14N2O3 B5810320 3-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)acrylamide

Cat. No. B5810320
M. Wt: 282.29 g/mol
InChI Key: OCNZFLXIABIERY-FNORWQNLSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)acrylamide, also known as BMDAM, is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.34 g/mol.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been shown to have potent antitumor activity against various cancer cell lines such as MCF-7, HCT-116, and A549 (Wang et al., 2012). This compound has also been found to inhibit the growth of human ovarian cancer cells by inducing cell cycle arrest and apoptosis (Zhang et al., 2017).
In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs targeting various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia (Huang et al., 2015). This compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain (Huang et al., 2015).
In neuroscience, this compound has been used as a tool compound to study the function of various ion channels such as TRPV1 and TRPA1 (Zhao et al., 2017). This compound has been found to activate TRPV1 and TRPA1 channels, which are involved in pain sensation and inflammation (Zhao et al., 2017).

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and ion channels in the body. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression (Wang et al., 2012). This compound has also been found to activate TRPV1 and TRPA1 channels, which are involved in pain sensation and inflammation (Zhao et al., 2017).
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of HDACs (Wang et al., 2012). This compound has also been found to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects (Huang et al., 2015).

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)acrylamide has several advantages for lab experiments, such as its high potency and selectivity for various targets in the body. This compound is also relatively easy to synthesize and purify, making it a suitable tool compound for various studies. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)acrylamide, such as the development of new drugs targeting various diseases, the identification of new targets for this compound, and the investigation of its potential toxicity and side effects. This compound may also have potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, this compound is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound has been found to have potent antitumor activity, neuroprotective effects, and the ability to activate various ion channels in the body. This compound has several advantages for lab experiments, but also has some limitations and potential toxicity at high doses. There are several future directions for the study of this compound, which may lead to the development of new drugs and the identification of new targets for various diseases.

Synthesis Methods

3-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)acrylamide can be synthesized using a simple one-step reaction between 3-(1,3-benzodioxol-5-yl)acrylic acid and 2-pyridinemethanamine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) (Wang et al., 2012). The reaction takes place in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(18-10-13-3-1-2-8-17-13)7-5-12-4-6-14-15(9-12)21-11-20-14/h1-9H,10-11H2,(H,18,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNZFLXIABIERY-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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